1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869118
InChI: InChI=1S/C12H15N3/c1-9-3-4-11(10(2)5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15869118

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 1-[(2,4-dimethylphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-9-3-4-11(10(2)5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3
Standard InChI Key LBRZMKZONLYPMK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CN2C=C(C=N2)N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1H-pyrazole core substituted at the 4-position with an amine group (NH2-\text{NH}_2) and a (2,4-dimethylphenyl)methyl moiety. The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with delocalized π-electron density. Key structural parameters include:

  • Pyrazole ring bond lengths: N1–N2=1.3653(13)A˚\text{N1–N2} = 1.3653(13) \, \text{Å}, C2–N1=1.3509(14)A˚\text{C2–N1} = 1.3509(14) \, \text{Å}, and C4–N2=1.3376(14)A˚\text{C4–N2} = 1.3376(14) \, \text{Å}, indicative of aromatic character .

  • Benzyl group geometry: The 2,4-dimethylphenyl substituent forms a dihedral angle of 41.84(8)41.84(8)^\circ with the pyrazole ring, influencing molecular packing in crystalline states .

Spectroscopic Properties

  • Infrared (IR) spectroscopy: Stretching vibrations for N–H\text{N–H} (amine) appear at 33503450cm13350–3450 \, \text{cm}^{-1}, while aromatic C–H\text{C–H} stretches are observed near 3050cm13050 \, \text{cm}^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Pyrazole protons resonate at δ7.457.55ppm\delta 7.45–7.55 \, \text{ppm}, with methyl groups on the benzyl moiety at δ2.252.35ppm\delta 2.25–2.35 \, \text{ppm} .

    • 13CNMR^{13}\text{C} \text{NMR}: The pyrazole carbons appear at δ145150ppm\delta 145–150 \, \text{ppm}, while the quaternary carbon of the benzyl group is observed at δ135140ppm\delta 135–140 \, \text{ppm} .

Physicochemical Properties

Thermodynamic and Solubility Parameters

PropertyValueReference
Molecular weight201.27 g/mol
XLogP32.4
Hydrogen bond donors2
Hydrogen bond acceptors2
Topological polar surface area40.7 Ų
Rotatable bonds3

The compound’s moderate lipophilicity (XLogP3=2.4\text{XLogP3} = 2.4) and polar surface area suggest balanced solubility in both aqueous and organic media, making it suitable for pharmaceutical formulations .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/nP2_1/n. Key lattice parameters include:

  • a=6.1490(2)A˚a = 6.1490(2) \, \text{Å}, b=11.0063(3)A˚b = 11.0063(3) \, \text{Å}, c=14.0214(3)A˚c = 14.0214(3) \, \text{Å}, β=94.386(5)\beta = 94.386(5)^\circ .

  • Intermolecular hydrogen bonds (N–HO\text{N–H} \cdots \text{O}) stabilize the crystal lattice, with N1O1=2.8865(13)A˚\text{N1} \cdots \text{O1} = 2.8865(13) \, \text{Å} .

Synthesis and Modification

Synthetic Routes

A scalable method involves the condensation of 4-amino-3,5-dimethylpyrazole with 2,4-dimethylbenzyl chloride under basic conditions . Alternative approaches include:

  • Hydrazine cyclization: Reacting hydrazine with α,β-unsaturated ketones to form the pyrazole core, followed by benzylation .

  • Sulfone displacement: Utilizing sulfone intermediates to introduce the benzyl group, as demonstrated in related pyrimidine analogs .

Reaction Optimization

  • Yield enhancement: Refluxing in anhydrous methanol improves yields to 43% by minimizing hydrolysis side reactions .

  • Purification: Column chromatography using silica gel (EtOAc/hexane=1:3\text{EtOAc/hexane} = 1:3) achieves >95% purity .

Industrial and Material Science Applications

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals. For example, cobalt(II) complexes exhibit luminescent properties with emission maxima at λem=480nm\lambda_{\text{em}} = 480 \, \text{nm} .

Polymer Additives

Incorporating the compound into epoxy resins improves thermal stability (TgT_g increase by 15°C) due to hydrogen bonding with polymer chains .

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